![molecular formula C20H20ClN5O2 B2433557 1-(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonyl)piperidine-4-carboxamide CAS No. 941931-69-7](/img/structure/B2433557.png)

1-(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

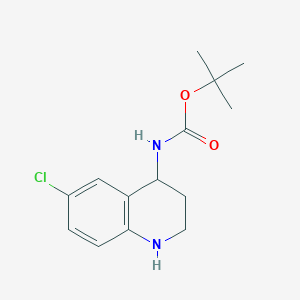

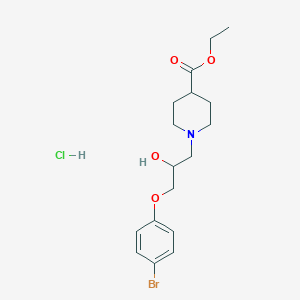

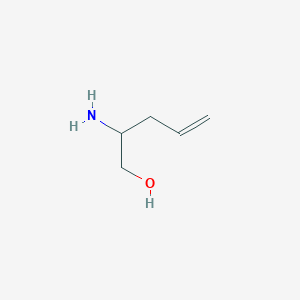

Description

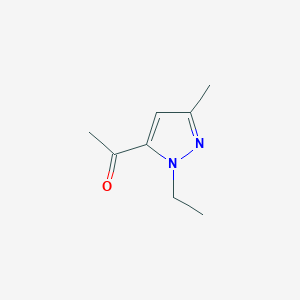

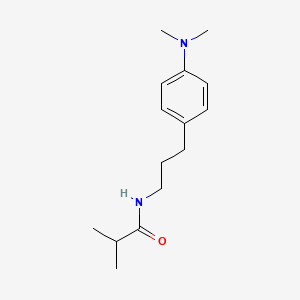

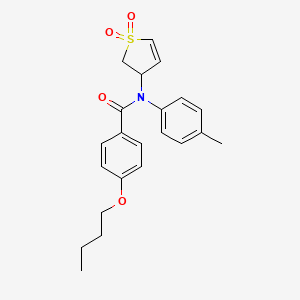

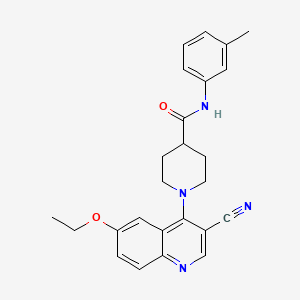

The molecule “1-(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonyl)piperidine-4-carboxamide” is a complex organic compound. It contains a pyrazolo[3,4-b]pyridine core, which is a nitrogen-containing heterocycle . These types of structures are often found in bioactive agents in pharmaceuticals and agrochemicals .

Scientific Research Applications

- EGFR-Tyrosine Kinase Inhibitors (TKIs) : This compound has been investigated as a potential EGFR-TKI due to its structural resemblance to known EGFR inhibitors. Researchers explore its binding affinity to the ATP pocket of EGFR, aiming to develop novel anticancer agents .

- Pharmacophore Mapping : Scientists use computational methods to map the pharmacophore points of this compound, aiding in the design of new drugs targeting specific receptors or enzymes .

- Neuroprotective Effects : Preclinical studies evaluate the neuroprotective properties of this compound against neurodegenerative diseases. Its ability to modulate neuronal pathways may hold promise for conditions like Alzheimer’s and Parkinson’s .

- Anti-Inflammatory Activity : Researchers investigate whether this compound can attenuate inflammatory responses. Its impact on cytokine production and immune cell activation is of interest .

- Antibacterial and Antifungal Properties : In vitro studies explore the antimicrobial potential of this compound. Its interaction with bacterial and fungal targets could lead to novel therapeutic agents .

- Enzyme Inhibitors : Scientists study the inhibitory effects of this compound on specific enzymes. Its interaction with proteases, kinases, or other cellular targets provides insights into biological processes .

Cancer Research and Targeted Therapies

Medicinal Chemistry and Drug Design

Neurological Disorders

Inflammation and Immune Response

Antimicrobial Agents

Chemical Biology and Enzyme Inhibition

Future Directions

Mechanism of Action

Target of Action

Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been associated with a wide range of biological activities .

Mode of Action

It’s known that the interaction of a compound with its targets often results in changes at the molecular and cellular level, leading to various biological effects .

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound, which in turn influences its efficacy and safety .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

properties

IUPAC Name |

1-(4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5O2/c1-12-16-17(21)15(20(28)25-9-7-13(8-10-25)18(22)27)11-23-19(16)26(24-12)14-5-3-2-4-6-14/h2-6,11,13H,7-10H2,1H3,(H2,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRKPGGJDBHNGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)N3CCC(CC3)C(=O)N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Ethyl-1,3-dimethyl-8-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpurine-2,6-dione](/img/structure/B2433476.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2433480.png)

![ethyl 2-[({[4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)butanoyl]oxy}acetyl)amino]benzoate](/img/structure/B2433485.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2433486.png)

![6-(2-Methoxyphenyl)-2-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2433490.png)

![5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2433491.png)

![6-Methoxy-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2433496.png)